

Replicating in vivo anti-tumor activity of Goniothalamine studies.

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Compound of Interest

Compound Name: Goniothalamine

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Goniothalamine: An In Vivo Anti-Tumor Efficacy Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of **Goniothalamine** (GTN), a naturally occurring styryl-lactone, with supporting experimental data from key preclinical studies. The information presented herein is intended to facilitate further research and development of GTN as a potential anti-cancer therapeutic.

Comparative Efficacy of Goniothalamine in Preclinical Cancer Models

Goniothalamine has demonstrated significant anti-tumor effects in various in vivo models. The following tables summarize the quantitative data from studies on hepatocellular carcinoma and solid tumors, providing a comparative overview of its efficacy.

Parameter	Control (DEN only)	Goniothalamine (30 mg/kg bw) + DEN	Reference
Tumor Incidence (%)	100%	Significantly Reduced	[1]
Total Number of Nodules	High	Significantly Reduced	[1]
Mean Number of Tumors per Rat	High	Significantly Reduced	[1]
Final Body Weight (g)	Decreased	Maintained	[2]
Liver Weight (g)	Increased	Maintained	[2]

Table 1: Efficacy of **Goniothalamine** in a Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma Rat Model. This table illustrates the chemopreventive potential of **Goniothalamine** in a chemically-induced liver cancer model. Data indicates that GTN treatment significantly reduces tumor formation and maintains normal body and liver weight compared to the control group.

Parameter	Control (Ehrlich Solid Tumor)	Goniothalamine (unspecified dose)	Reference
Tumor Growth	Progressive Growth	Inhibited	

Table 2: Efficacy of **Goniothalamine** in an Ehrlich Solid Tumor Mouse Model. This table highlights the anti-proliferative activity of **Goniothalamine** in a solid tumor model, suggesting its potential in treating established tumors.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to enable replication and further investigation.

Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats

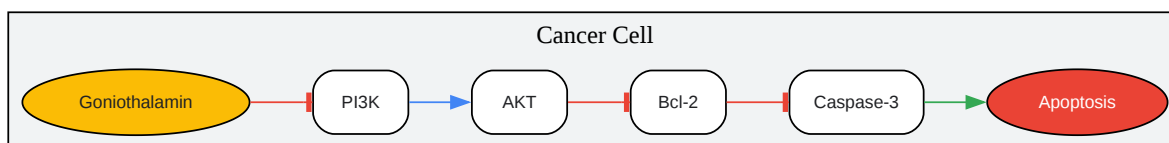
- Animal Model: Male Sprague-Dawley rats.
- Induction of Hepatocellular Carcinoma: Rats were administered 0.01% DEN in their drinking water for 16 weeks to induce HCC.
- Treatment Group: A cohort of rats received 0.01% DEN in drinking water and were concurrently administered **Goniothalamine** (30 mg/kg body weight, dissolved in 10% DMSO) orally for 16 weeks.
- Control Groups: One group of rats received only 0.01% DEN, and another group received only **Goniothalamine** (30 mg/kg body weight). A third group served as the untreated control.
- Euthanasia and Sample Collection: At the end of the 16-week period, the animals were euthanized after overnight fasting. Blood and liver tissues were collected for biochemical and histopathological analysis.
- Evaluation Parameters: The study evaluated changes in body weight, liver weight, tumor incidence, number of nodules, and the expression of key proteins in the PI3K/AKT signaling pathway.

Ehrlich Solid Tumor in Mice

- Animal Model: Balb/c mice.
- Tumor Implantation: Ehrlich tumor cells were inoculated subcutaneously to establish a solid tumor model.
- Treatment: The specific dosage and administration route of **Goniothalamine** were not detailed in the available abstract but the study describes it as an experimental model using laboratory animals.
- Evaluation Parameters: The primary outcome measured was the inhibition of tumor growth. The study also suggested a link between the anti-inflammatory and anti-proliferative activities of **Goniothalamine**.

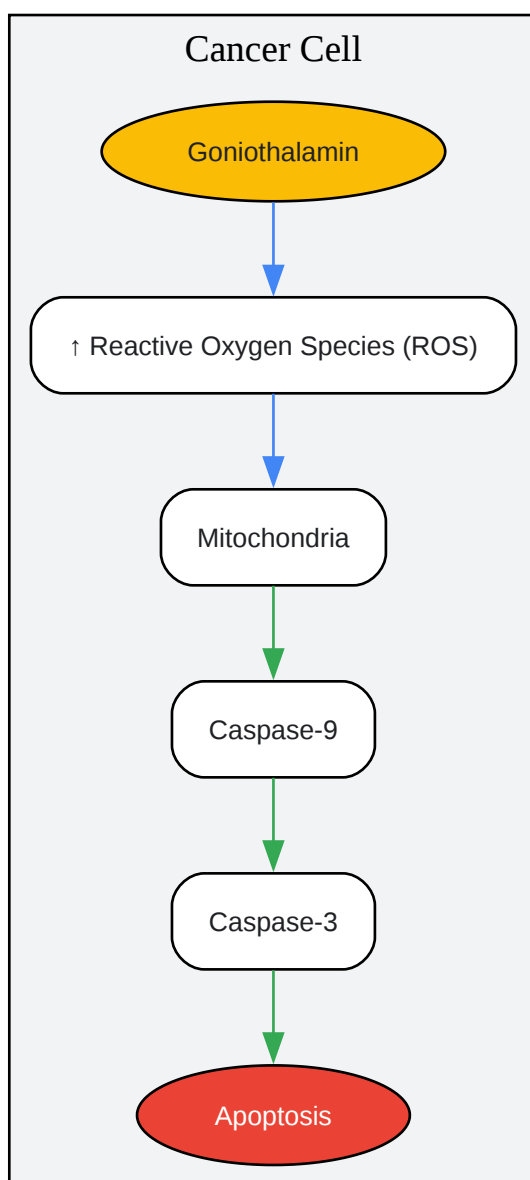
Signaling Pathways and Experimental Workflow

The anti-tumor activity of **Goniothalamine** is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The following diagrams illustrate these mechanisms and a general workflow for in vivo studies.



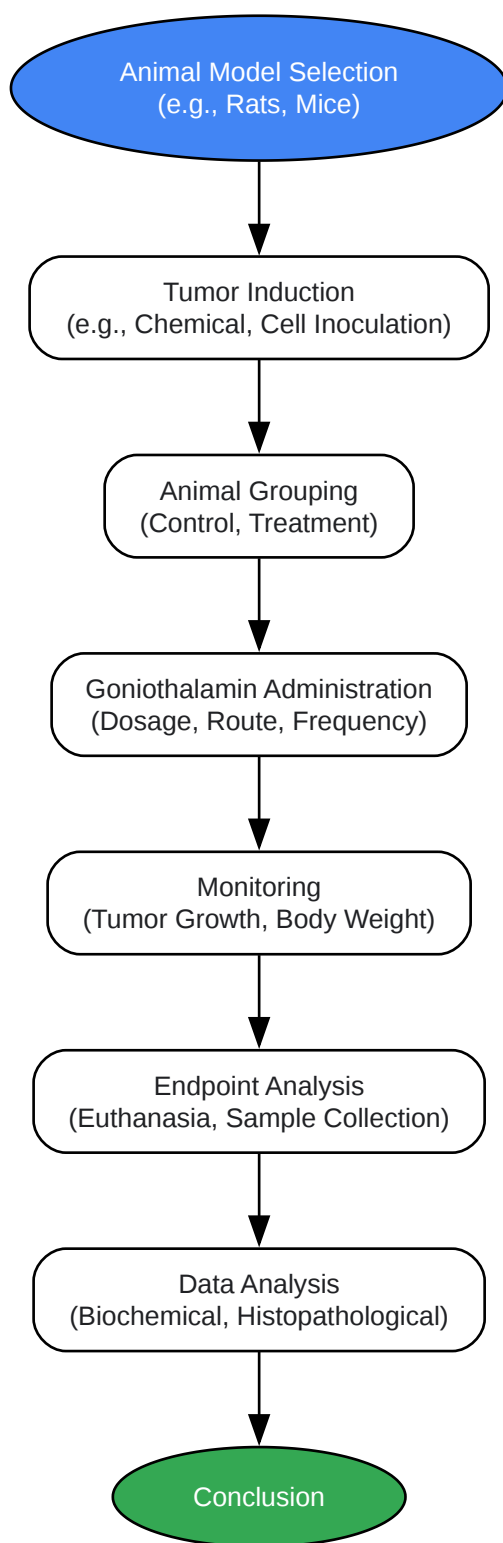
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Caption: **Goniothalamine** inhibits the PI3K/AKT signaling pathway, leading to apoptosis.



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Caption: **Goniotalamin** induces apoptosis through ROS generation and caspase activation.



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Caption: General experimental workflow for in vivo anti-tumor studies of **Goniiothalamine**.

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